3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-2-30-18-12-13-22-20(14-18)24(27)23(31(28,29)19-9-4-3-5-10-19)16-26(22)15-17-8-6-7-11-21(17)25/h3-14,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPMKAKCLSGOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base such as pyridine.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Fluorophenylmethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the benzenesulfonyl or ethoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptor sites, or intercalating with DNA. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Substituent Variations at Position 3
Substituent Variations at Position 1
Key Insight: The 2-fluorophenylmethyl group balances lipophilicity and target engagement, outperforming non-fluorinated or bulkier alkyl groups in precision.
Substituent Variations at Position 6
Key Insight : The ethoxy group in the target compound provides a balance between solubility and metabolic resistance, avoiding extreme lipophilicity or toxicity.
Molecular Weight and Formula :
Electronic Effects :
Research Implications
While experimental data (e.g., IC₅₀, solubility) are lacking in the provided evidence, structural comparisons suggest:
The target compound’s benzenesulfonyl group and 2-fluorophenylmethyl substitution make it unique in stability and target selectivity.
Ethoxy at position 6 offers a favorable balance for drug-like properties.
Further studies should explore in vitro activity and crystallographic data (using SHELX programs ) to validate these inferences.
Biological Activity
3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in research and medicine.
The synthesis of this compound involves several key steps:
- Formation of the Quinoline Core : The quinoline structure is typically synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones under acidic or basic conditions.
- Introduction of the Benzenesulfonyl Group : This is achieved via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
- Ethoxylation : The ethoxy group is introduced through an alkylation reaction with ethyl iodide or bromide using a strong base like sodium hydride.
- Fluorophenylmethyl Substitution : This step completes the synthesis by substituting the appropriate fluorophenyl group.
The final product has a molecular formula of C24H20FNO4S, with notable chemical properties stemming from its functional groups, which enhance solubility and biological interaction potential .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to receptor sites, potentially modulating signaling pathways.
- DNA Intercalation : There is evidence suggesting that it may intercalate with DNA, affecting replication and transcription processes .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, showcasing its potential as an antibacterial agent. The Minimum Inhibitory Concentrations (MICs) for different pathogens are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Bactericidal |
| Escherichia coli | >1562.5 | No significant activity |
The compound has shown moderate-to-good antibiofilm activity against MRSA and other strains, indicating its potential in treating biofilm-associated infections .
Case Studies
Several studies have explored the biological activity of quinoline derivatives similar to this compound:
- Anticancer Activity : In vitro studies have demonstrated that quinolone derivatives can induce apoptosis in cancer cell lines, suggesting that similar compounds may exhibit anticancer properties.
- Anti-inflammatory Effects : Research has indicated that some quinoline derivatives possess anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines .
Q & A
Q. What are the recommended synthetic routes for 3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of quinolin-4-one derivatives typically involves cyclization of substituted 2-aminophenyl ketones or chalcones. Microwave-assisted methods (e.g., 360 W for 5 minutes) with indium(III) chloride (20 mol%) as a catalyst can improve reaction efficiency and yield compared to traditional acid/base catalysis . Optimization should focus on solvent selection (e.g., dichloromethane/di-isopropylether for crystallization), substituent compatibility (e.g., ethoxy and benzenesulfonyl groups), and purification techniques (e.g., column chromatography). For analogues, pre-functionalization of the quinoline core with fluorophenylmethyl groups has been achieved via nucleophilic substitution or Friedel-Crafts alkylation .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- X-ray crystallography to resolve stereochemistry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
- NMR spectroscopy : H and C NMR to verify substituent positions and purity (e.g., benzenesulfonyl protons at ~7.5–8.0 ppm, fluorophenylmethyl protons as a multiplet) .
- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity?
- Methodological Answer : Use the NCI-60 human tumor cell line panel to assess broad-spectrum cytotoxicity. Determine IC values via MTT or SRB assays over 48–72 hours, comparing against positive controls (e.g., doxorubicin). Prioritize cell lines with known sensitivity to quinolin-4-ones, such as Hep3B (hepatocellular carcinoma), and validate selectivity using non-cancerous cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of quinolin-4-one derivatives?
- Methodological Answer :
- Substituent Variation : Test analogues with modifications to the benzenesulfonyl (e.g., electron-withdrawing groups), ethoxy (e.g., methoxy, hydroxy), and fluorophenylmethyl groups (e.g., meta/para-fluoro substitution). For example, 2-(3-fluorophenyl)-6-methoxy derivatives showed enhanced IGF-1R inhibition .
- Bioisosteric Replacement : Replace the quinolin-4-one core with dihydroquinolin-4-one or pyridone scaffolds to assess impact on solubility and target binding .
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent electronic properties with activity .
Q. What experimental strategies elucidate the mechanism of action for this compound?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 60+ kinases (e.g., IGF-1R, EGFR) using autophosphorylation assays. For example, 3b (a close analogue) selectively inhibited IGF-1R tyrosine autophosphorylation at IC < 1 μM .
- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify downstream pathways (e.g., apoptosis, cell cycle arrest).
- CRISPR-Cas9 Knockout : Validate target engagement by assessing resistance in IGF-1R-knockout cell lines .
Q. How should researchers design in vivo preclinical studies for this compound?
- Methodological Answer :
- Prodrug Development : Synthesize phosphate prodrugs (e.g., sodium salts) to enhance solubility and bioavailability, as seen with compound 15, which showed superior efficacy in Hep3B xenograft models .
- Dosing Regimens : Administer intraperitoneally (10–20 mg/kg, 3×/week) in immunodeficient mice. Monitor tumor volume via caliper measurements and validate pharmacodynamic markers (e.g., IGF-1R phosphorylation in tumor lysates) .
- Safety Pharmacology : Assess acute toxicity (MTD), organ histopathology, and enzyme function (e.g., CYP450 inhibition) .
Q. How to resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer :
- Cell Line Annotation : Confirm genetic backgrounds (e.g., p53 status, kinase mutations) using STR profiling. For example, NCI-60 cell lines with wild-type IGF-1R may show heightened sensitivity .
- Assay Standardization : Control for variables like serum concentration, seeding density, and incubation time. Replicate experiments in triplicate with blinded analysis.
- Mechanistic Follow-Up : Use siRNA knockdown to determine if cytotoxicity correlates with target expression levels .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
